molecular formula C14H11BrO B1455933 9H-Xanthene, 9-(bromomethyl)- CAS No. 1493431-21-2

9H-Xanthene, 9-(bromomethyl)-

Cat. No.: B1455933
CAS No.: 1493431-21-2
M. Wt: 275.14 g/mol
InChI Key: ZXPHUCIOJLDRGA-UHFFFAOYSA-N
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Description

9H-Xanthene, 9-(bromomethyl)- is a brominated derivative of 9H-xanthene, a tricyclic aromatic compound consisting of two benzene rings fused to a central oxygen-containing pyran ring. The bromomethyl (-CH2Br) substitution at the 9th position introduces significant reactivity, making it a versatile intermediate in organic synthesis.

Key characteristics inferred from analogous compounds:

  • Reactivity: The bromomethyl group is a potent electrophile, facilitating nucleophilic substitution reactions (e.g., alkylation or cross-coupling) .
  • Applications: Likely used in pharmaceutical intermediates, fluorescent dyes, or materials science, similar to other xanthene derivatives .

Properties

IUPAC Name

9-(bromomethyl)-9H-xanthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPHUCIOJLDRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9H-Xanthene, 9-(bromomethyl)- is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H11BrO
  • Molecular Weight : 275.14 g/mol
  • IUPAC Name : 9-(bromomethyl)-9H-xanthene
  • Purity : Typically around 95%.

Antimicrobial Activity

Research indicates that derivatives of xanthene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain xanthone derivatives can inhibit the growth of various pathogenic fungi and bacteria. Specifically, compounds derived from xanthene structures have demonstrated effective antifungal activity against strains such as Candida albicans and dermatophytes like Trichophyton rubrum with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

Anti-inflammatory Effects

9H-Xanthene, 9-(bromomethyl)- has also been implicated in anti-inflammatory activities. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation. This property is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of xanthene derivatives, including 9H-Xanthene, 9-(bromomethyl)-. These compounds may help mitigate neurodegenerative processes associated with diseases like Alzheimer's. The mechanisms underlying these effects involve the reduction of oxidative stress and inflammation in neuronal cells .

The biological activity of 9H-Xanthene, 9-(bromomethyl)- can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound interacts with various cellular targets, which may include enzymes involved in inflammatory pathways and microbial metabolism.
  • Inhibition of Biofilm Formation : Some studies suggest that xanthene derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
  • Oxidative Stress Reduction : The ability to scavenge free radicals contributes to its neuroprotective and anti-inflammatory properties.

Study on Antifungal Activity

A notable study demonstrated that derivatives of xanthene exhibited potent antifungal activity against clinical strains of C. albicans and dermatophytes. The research provided evidence for the effectiveness of these compounds in disrupting fungal cell wall integrity, leading to cell death .

CompoundMIC (µg/mL)Target Organism
Xanthene Derivative A16C. albicans
Xanthene Derivative B32T. rubrum

Neuroprotective Study

Another study focused on the neuroprotective effects of xanthene derivatives in a model of Alzheimer's disease. Results indicated that treatment with these compounds significantly reduced markers of oxidative stress and improved cognitive function in animal models .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

9H-Xanthene (Parent Compound)
  • Molecular Formula : C13H10O .
  • Key Differences : Lacks the bromomethyl group, reducing electrophilic reactivity.
  • Applications : Serves as a scaffold for synthesizing dyes (e.g., fluorescein) and sensors .
3-Bromo-9,9-dimethyl-9H-xanthene
  • Molecular Formula : C15H13BrO .
  • Key Differences :
    • Bromine substituent at the 3rd position instead of the 9th.
    • Dimethyl groups at the 9th position increase steric hindrance, reducing reactivity compared to the bromomethyl group .
  • Applications: Potential use in corrosion inhibition or optoelectronic materials due to non-planar geometry affecting electronic properties .
9H-Xanthene-9-carboxaldehyde
  • Molecular Formula : C14H10O2 .
  • Key Differences : A carboxaldehyde (-CHO) group replaces the bromomethyl, enabling condensation reactions (e.g., Schiff base formation).
  • Physical Properties : Predicted density: 1.284 g/cm³; boiling point: 324.8°C .
2-(Bromomethyl)-9H-thioxanthen-9-one
  • Molecular Formula : C14H9BrOS .
  • Key Differences :
    • Thioxanthene core (sulfur replaces oxygen), altering electronic properties (lower electronegativity enhances π-conjugation).
    • Bromomethyl group at the 2nd position.
  • Applications : Likely used in photodynamic therapy or as a building block for sulfur-containing pharmaceuticals .

Electronic and Solvent Effects

  • Solvent Perturbation: Studies on 9H-xanthene, xanthone, and xanthione reveal solvent-dependent electronic transitions. For example, ethanol and methanol induce significant spectral shifts, suggesting bromomethyl derivatives may exhibit similar solvatochromism .
  • DFT Modelling: Non-planar geometries in substituted xanthenes (e.g., benzylidene-xanthenes) correlate with reduced corrosion inhibition efficiency, highlighting the importance of substituent positioning .

Pharmacological and Industrial Relevance

  • Drug Design : The 9H-xanthene scaffold is optimized for CNS penetration in mGlu1 positive allosteric modulators, where bromomethyl groups may enhance lipophilicity .
  • Material Science : Bromomethyl-substituted xanthenes are precursors for cross-linked polymers or metal-organic frameworks (MOFs) due to their reactive handles .

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

  • Method : The most common method for introducing the bromomethyl group at the 9-position is the radical bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of radical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
  • Reaction Conditions : Typically conducted under reflux in an inert solvent such as carbon tetrachloride (CCl4), chloroform, or dichloromethane. The reaction proceeds via a radical chain mechanism, selectively brominating the benzylic methyl group at the 9-position.
  • Outcome : This method yields 9-(bromomethyl)-9H-xanthene or its derivatives (e.g., 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one) with moderate to good yields depending on the substrate and reaction conditions.

Electrophilic Bromination Using Tetrabutylammonium Bromide and Hypervalent Iodine Reagents

  • Method : Selective C-2 bromination of xanthone derivatives has been achieved using a combination of tetrabutylammonium bromide (Bu4NBr) and hypervalent iodine reagents such as PhI(OAc)2 under mild conditions.
  • Relevance : While this method primarily targets aromatic bromination, it has been used to functionalize xanthene derivatives, which can then be further transformed to bromomethyl derivatives.
  • Limitations : Lower yields have been reported due to incomplete reactions and purification challenges.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield & Notes
1 Xanthene or methyl-substituted xanthone + NBS + BPO (radical initiator) Radical bromination of the methyl group at 9-position Moderate to good yield (typically 50-80%)
2 Bu4NBr + PhI(OAc)2 Selective bromination at C-2 position (aromatic bromination) Low yield due to incomplete reaction
3 Solvolytic displacement of dibromomethyl groups using ionic liquids (e.g., (bmIm)BF4) and water Conversion of dibromomethyl derivatives to aldehydes or other functional groups Good yields for aldehyde formation

Research Findings on Preparation and Functionalization

  • Wohl–Ziegler Bromination : This classical radical bromination technique using NBS has been successfully applied to xanthene derivatives to obtain 9-(bromomethyl) and 1-(dibromomethyl) substituted xanthenes. The reaction is initiated by heat or light and proceeds with high regioselectivity at the benzylic position due to the stability of the intermediate radical.

  • Solvolytic Reactions : Following bromination, the bromomethyl group can be further transformed via solvolysis in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ((bmIm)BF4) to yield aldehyde derivatives. This step expands the chemical diversity accessible from the bromomethyl precursor.

  • Challenges : Low yields in some bromination reactions are attributed to incomplete conversion and difficult purification, especially when multiple bromination sites are possible. Optimization of reaction time, temperature, and reagent stoichiometry is critical for maximizing yield and selectivity.

Comparative Analysis of Halomethylated Xanthene Derivatives

Compound Halogen Substituent Reactivity Preparation Method Applications
9-(bromomethyl)-9H-xanthene Bromine Moderate reactivity; good leaving group Radical bromination with NBS Intermediate for further substitution, synthesis of dyes, pharmaceuticals
9-(iodomethyl)-9H-xanthene Iodine High reactivity; excellent leaving group Iodination via reaction with iodomethane/base or halogen exchange Used in nucleophilic substitution, fluorescent probe synthesis
9-(chloromethyl)-9H-xanthene Chlorine Lower reactivity; less selective Chlorination under harsher conditions Less commonly used due to lower reactivity

Summary Table of Preparation Methods

Preparation Method Reagents Conditions Advantages Disadvantages
Radical Bromination (Wohl–Ziegler) NBS, BPO Reflux in CCl4 or similar solvent High regioselectivity, moderate to good yield Requires careful control of radical initiation
Electrophilic Bromination Bu4NBr, PhI(OAc)2 Mild, room temperature Selective aromatic bromination Low yield, purification challenges
Solvolytic Displacement (bmIm)BF4, H2O Heating under conventional conditions Converts dibromomethyl to aldehydes Requires prior dibromomethylation

Q & A

Q. What are the recommended synthetic routes for preparing 9-(bromomethyl)-9H-xanthene, and what key reaction parameters should be optimized?

  • Methodological Answer : The synthesis of brominated xanthene derivatives typically involves alkylation or substitution reactions. For example, 9-aryl-9-xanthenols are synthesized via acid-catalyzed cyclization of 2,2',4,4'-tetrahydroxybenzophenone, followed by alkylation of hydroxy groups . For bromomethylation, optimizing reaction temperature (e.g., 60–80°C) and stoichiometry of brominating agents (e.g., HBr or PBr₃) is critical. Evidence from analogous compounds suggests that Grignard reagents (e.g., o-tolylmagnesium bromide) may facilitate selective substitution at the 9-position . Monitor reaction progress via TLC or HPLC to minimize side products like dibrominated byproducts.

Q. How should researchers handle and store 9-(bromomethyl)-9H-xanthene to ensure laboratory safety?

  • Methodological Answer : Brominated compounds are often hazardous. Safety Data Sheets (SDS) for similar brominated xanthenes (e.g., 9-bromophenanthrene) classify them as irritants (H315, H319) and recommend using personal protective equipment (PPE), including gloves, goggles, and lab coats . Store the compound in a cool, dry environment (<25°C) under inert gas (N₂ or Ar) to prevent degradation. Avoid exposure to moisture, as bromomethyl groups may hydrolyze to hydroxymethyl derivatives .

Q. What spectroscopic and chromatographic methods are most effective for characterizing 9-(bromomethyl)-9H-xanthene?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the bromomethyl group (δ ~4.3–4.7 ppm for CH₂Br in ¹H NMR; δ ~30–35 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : GC-MS or ESI-MS can detect molecular ion peaks (e.g., [M+H]⁺ at m/z 289 for C₁₄H₁₁BrO) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures to confirm regiochemistry. For example, monoclinic systems (space group P21/c) with lattice parameters a = 8.0665 Å, b = 9.7653 Å, c = 21.3191 Å, and β = 105.56° are reported for related xanthenes .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the electronic properties of 9-(bromomethyl)-9H-xanthene derivatives?

  • Methodological Answer : Solvent polarity significantly impacts electronic transitions. Studies on 9H-xanthene derivatives show that polar solvents (e.g., methanol) induce bathochromic shifts in UV-Vis spectra due to stabilization of excited states . Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing fluorescence quenching in electron-deficient environments. Computational modeling (DFT) can quantify these effects by comparing charge distribution in bromomethyl vs. hydroxymethyl analogs .

Q. What strategies can resolve contradictions in reaction yields when synthesizing 9-(bromomethyl)-9H-xanthene under varying alkylation conditions?

  • Methodological Answer : Contradictions in yields often arise from competing alkylation pathways. For example, using excess bromomethylating agents may lead to di-substitution. To mitigate this:
  • Optimize reaction time: Shorter durations (2–4 hours) reduce over-alkylation .
  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity .
  • Analyze byproducts via LC-MS and adjust stoichiometry or temperature iteratively .

Q. How can X-ray crystallography confirm the structural integrity of 9-(bromomethyl)-9H-xanthene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, monoclinic crystals of 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene (P21/c space group) revealed bond angles and torsional strain at the 9-position . Key parameters include:
  • Unit Cell Dimensions : a = 8.0665 Å, b = 9.7653 Å, c = 21.3191 Å .
  • Thermal Ellipsoids : Validate atomic displacement parameters (ADPs) to assess positional uncertainty .
  • Packing Diagrams : Analyze intermolecular interactions (e.g., C–H⋯O) to predict stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-Xanthene, 9-(bromomethyl)-
Reactant of Route 2
9H-Xanthene, 9-(bromomethyl)-

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